4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-[(2-Chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an ethyl group, and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-ethyl-1H-pyrazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-[(2-Chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of 4-[(2-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide.
1-Ethyl-1H-pyrazole-3-carboxamide: Another precursor used in the synthesis.
Sodium 4-[(4-chlorobenzoyl)amino]benzoate: A compound with a similar chlorobenzoyl group but different overall structure.
Uniqueness
Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H13ClN4O2 |
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Molecular Weight |
292.72 g/mol |
IUPAC Name |
4-[(2-chlorobenzoyl)amino]-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClN4O2/c1-2-18-7-10(11(17-18)12(15)19)16-13(20)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H2,15,19)(H,16,20) |
InChI Key |
KUUCHDZBDFSRBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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